molecular formula C10H5Cl3N2 B13446460 4-Chloro-2-(2,3-dichlorophenyl)pyrimidine

4-Chloro-2-(2,3-dichlorophenyl)pyrimidine

Cat. No.: B13446460
M. Wt: 259.5 g/mol
InChI Key: MBWWCUYESUFFBX-UHFFFAOYSA-N
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Description

4-Chloro-2-(2,3-dichlorophenyl)pyrimidine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3 This particular compound is characterized by the presence of chlorine atoms at the 4-position of the pyrimidine ring and at the 2 and 3 positions of the phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(2,3-dichlorophenyl)pyrimidine can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.

Another method involves the direct chlorination of 2-(2,3-dichlorophenyl)pyrimidine using chlorine gas or a chlorinating agent such as thionyl chloride. This reaction is typically carried out under reflux conditions to ensure complete chlorination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(2,3-dichlorophenyl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, amines, thiols, alkoxides.

    Suzuki-Miyaura Coupling: Organoboron reagents, palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., ethanol or water).

    Electrophilic Aromatic Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), catalysts (e.g., aluminum chloride).

Major Products Formed

    Nucleophilic Substitution: Substituted pyrimidines with various functional groups (e.g., amino, thiol, alkoxy groups).

    Suzuki-Miyaura Coupling: Biaryl compounds with diverse substituents.

    Electrophilic Aromatic Substitution: Nitro or sulfonyl derivatives of the original compound.

Scientific Research Applications

4-Chloro-2-(2,3-dichlorophenyl)pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-2-(2,3-dichlorophenyl)pyrimidine involves its interaction with specific molecular targets and pathways. For instance, in its anticancer activity, the compound has been shown to inhibit thymidylate synthase, an enzyme crucial for DNA synthesis. By inhibiting this enzyme, the compound disrupts the synthesis of DNA and RNA, leading to the death of cancer cells . Additionally, the compound may interact with other cellular targets, such as kinases and receptors, to exert its biological effects .

Comparison with Similar Compounds

4-Chloro-2-(2,3-dichlorophenyl)pyrimidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chlorine atoms and a phenyl group makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C10H5Cl3N2

Molecular Weight

259.5 g/mol

IUPAC Name

4-chloro-2-(2,3-dichlorophenyl)pyrimidine

InChI

InChI=1S/C10H5Cl3N2/c11-7-3-1-2-6(9(7)13)10-14-5-4-8(12)15-10/h1-5H

InChI Key

MBWWCUYESUFFBX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=NC=CC(=N2)Cl

Origin of Product

United States

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